molecular formula C14H15NS B13024018 3,7-Dimethyl-10,10a-dihydro-4aH-phenothiazine

3,7-Dimethyl-10,10a-dihydro-4aH-phenothiazine

Cat. No.: B13024018
M. Wt: 229.34 g/mol
InChI Key: QOPKTPGAUPQQCL-UHFFFAOYSA-N
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Description

3,7-Dimethyl-10,10a-dihydro-4aH-phenothiazine is a chemical compound belonging to the phenothiazine class. Phenothiazines are heterocyclic compounds containing sulfur and nitrogen atoms in their structure. This particular compound is characterized by the presence of two methyl groups at positions 3 and 7, and a partially saturated ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,7-Dimethyl-10,10a-dihydro-4aH-phenothiazine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-aminothiophenol with a suitable diketone or aldehyde in the presence of an acid catalyst. The reaction conditions often include refluxing in a solvent such as ethanol or acetic acid.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, including temperature, pressure, and catalyst concentration, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: 3,7-Dimethyl-10,10a-dihydro-4aH-phenothiazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can convert the compound to its corresponding dihydro or tetrahydro derivatives using reducing agents like sodium borohydride.

    Substitution: Electrophilic substitution reactions can introduce different substituents at the aromatic ring positions using reagents like halogens or nitro compounds.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; conducted in solvents like ethanol or tetrahydrofuran.

    Substitution: Halogens (chlorine, bromine), nitro compounds; reactions often performed in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Dihydro or tetrahydro derivatives.

    Substitution: Halogenated or nitro-substituted derivatives.

Scientific Research Applications

3,7-Dimethyl-10,10a-dihydro-4aH-phenothiazine has diverse applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of more complex phenothiazine derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in developing new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3,7-Dimethyl-10,10a-dihydro-4aH-phenothiazine involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupting its structure and function. It may also inhibit enzymes involved in critical cellular processes, leading to cell death or growth inhibition. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

  • 10-Methyl-10H-phenothiazine
  • 3,7-Diamino-10,10a-dihydro-4aH-phenothiazine-1-carboxylic acid
  • 10H-Phenothiazine-3,7-diamine, 4a,10a-dihydro-N3,N3,N7,N7-tetramethyl

Comparison: 3,7-Dimethyl-10,10a-dihydro-4aH-phenothiazine is unique due to its specific substitution pattern and partially saturated ring system. This structural uniqueness can influence its chemical reactivity, biological activity, and potential applications. Compared to other phenothiazine derivatives, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for various research and industrial purposes.

Properties

Molecular Formula

C14H15NS

Molecular Weight

229.34 g/mol

IUPAC Name

3,7-dimethyl-10,10a-dihydro-4aH-phenothiazine

InChI

InChI=1S/C14H15NS/c1-9-3-5-11-13(7-9)16-14-8-10(2)4-6-12(14)15-11/h3-8,11,13,15H,1-2H3

InChI Key

QOPKTPGAUPQQCL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2C(C=C1)NC3=C(S2)C=C(C=C3)C

Origin of Product

United States

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